

A Technical Guide to 2-Nitrophenyl Selenocyanate: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Nitrophenyl selenocyanate*

Cat. No.: *B1205194*

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: **2-Nitrophenyl selenocyanate** (o-NPSC) is a versatile organoselenium reagent characterized by its dual functional-group reactivity, stemming from the electrophilic selenium center and the electron-withdrawing nitro group. Primarily recognized for its critical role in the Grieco elimination for the dehydration of alcohols to alkenes, o-NPSC also serves as a precursor for various organoselenium compounds. The inherent biological activities associated with both the selenocyanate and nitroaryl moieties make it a compound of interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, key synthetic applications with detailed protocols, and essential safety and handling information.

Chemical Structure and Identification

2-Nitrophenyl selenocyanate is an aromatic compound where a selenocyanate (-SeCN) group and a nitro (-NO₂) group are substituted at the ortho (1,2) positions on a benzene ring. The strong electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the selenium atom.

Caption: Chemical structure of **2-Nitrophenyl selenocyanate**.

Table 1: Compound Identification

Identifier	Value	Reference(s)
IUPAC Name	1-nitro-2-selenocyanatobenzene	[1]
Synonyms	o-Nitrophenyl selenocyanate, o-NPSC, 1-Nitro-2-selenocyanatobenzene, o-Nitrophenylselenyl cyanide	[2] [3]
CAS Number	51694-22-5	[1] [2]
Molecular Formula	C ₇ H ₄ N ₂ O ₂ Se	[1]
Molecular Weight	227.08 g/mol	[2]
SMILES	[O-]--INVALID-LINK-- c1ccccc1[Se]C#N	[3]
InChI	1S/C7H4N2O2Se/c8-5-12-7-4-2-1-3-6(7)9(10)11/h1-4H	[3]

| InChIKey | LHBLJWULWKQRON-UHFFFAOYSA-N |[\[3\]](#) |

Physicochemical and Spectroscopic Properties

2-Nitrophenyl selenocyanate is a brown or dark brown crystalline solid at room temperature. [\[4\]](#) It is stable under standard conditions but is incompatible with strong acids and oxidizing agents.[\[4\]](#)

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Physical State	Crystalline Powder / Solid	[4]
Color	Brown / Dark Brown	[4]
Melting Point	140-142 °C	[3]
Boiling Point	345.2 ± 44.0 °C (Predicted)	[4]

| Solubility | Soluble in dichloromethane, tetrahydrofuran, dimethylformamide, and ethanol. |[\[4\]](#) |

Table 3: Predicted Spectroscopic Data While experimental spectra are available in databases such as SpectraBase, the following table outlines the expected characteristic signals based on the compound's functional groups.[\[5\]](#)

Spectroscopy	Characteristic Absorption / Shift
IR Spectroscopy	~3100-3000 cm ⁻¹ : Aromatic C-H stretch.~2150 cm ⁻¹ : Sharp, medium intensity C≡N stretch (characteristic of selenocyanates).~1600 cm ⁻¹ : C=C aromatic ring stretch.~1520 cm ⁻¹ & ~1340 cm ⁻¹ : Strong asymmetric and symmetric N=O stretches from the nitro group.
¹ H NMR	~7.5-8.5 ppm: Four protons in the aromatic region, exhibiting a complex splitting pattern typical of a 1,2-disubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield.
¹³ C NMR	~140-150 ppm: Carbon attached to the nitro group.~120-140 ppm: Other aromatic carbons.~100-110 ppm: Carbon of the -SeCN group. [5]
Mass Spectrometry	m/z 228: Molecular ion peak (for the most abundant Se isotope, ⁸⁰ Se). The spectrum will show a characteristic isotopic pattern for selenium. [5]

Synthesis and Key Experimental Protocols

Synthesis of 2-Nitrophenyl Selenocyanate

A standard and effective method for the synthesis of aryl selenocyanates involves the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction with potassium selenocyanate.^{[6][7]}

Reaction Scheme: 2-Nitroaniline → [2-Nitrophenyldiazonium salt] → **2-Nitrophenyl selenocyanate**

Experimental Protocol: Representative Synthesis

This protocol is adapted from established procedures for the synthesis of aryl selenocyanates from anilines.^{[6][7]}

- **Diazotization:**
 - Dissolve 2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
 - Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the 2-nitrophenyldiazonium salt solution.
- **Selenocyanation:**
 - In a separate flask, dissolve potassium selenocyanate (KSeCN) (1.2 equivalents) in water and cool to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the KSeCN solution with vigorous stirring. The temperature should be maintained below 10 °C.
 - Observe for the evolution of nitrogen gas and the formation of a precipitate.

- Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
 - Dry the crude product under vacuum.
 - Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield pure **2-Nitrophenyl selenocyanate**.

Application in Organic Synthesis: The Grieco Elimination

The Grieco elimination is a powerful method for the dehydration of primary alcohols to terminal alkenes via a selenide intermediate.^{[8][9]} **2-Nitrophenyl selenocyanate** is the key reagent for this transformation. The reaction proceeds through a syn-elimination of a selenoxide intermediate, which is generated *in situ*.^[8]

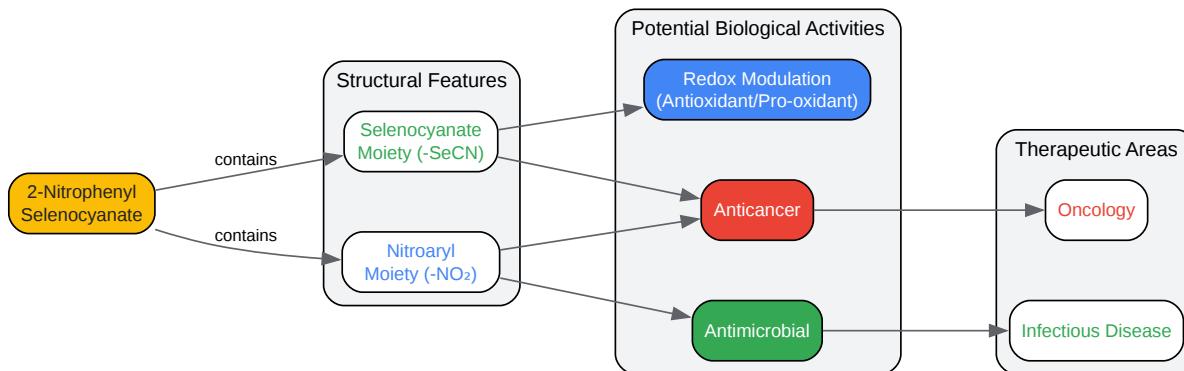
Caption: Workflow of the Grieco elimination using o-NPSC.

Experimental Protocol: Grieco Elimination

The following protocol is based on a published procedure.^[6]

- Selenide Formation:
 - To a solution of the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add o-Nitrophenylselenocyanate (1.44 eq) followed by tri-n-butylphosphine (n-Bu₃P) (1.48 eq) at ambient temperature.
 - Stir the reaction mixture at this temperature for 3 hours.
- Oxidation and Elimination:
 - Cool the reaction mixture to 0 °C in an ice bath.

- Add sodium bicarbonate (NaHCO_3) (5.0 eq) followed by the slow addition of aqueous hydrogen peroxide (H_2O_2) (35% w/w, 7.3 eq).
- Allow the resulting mixture to warm to ambient temperature and stir for 2 hours.
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
 - Extract the aqueous phase with ethyl acetate.
 - Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4).
 - Filter the mixture and concentrate the solvent under reduced pressure.
 - Purify the crude product by flash chromatography on silica gel to afford the terminal alkene.


Role in Drug Discovery and Development

The unique structure of **2-Nitrophenyl selenocyanate**, combining two biologically relevant pharmacophores, makes it an intriguing scaffold for medicinal chemistry.

- Selenocyanate Moiety: Organoselenium compounds, including selenocyanates, are widely investigated for their potent biological activities. They are known to exhibit significant antioxidant and anticancer properties, often acting as cytotoxic agents against cancer cells by inducing apoptosis and interacting with cellular redox systems.[10][11]
- Nitroaryl Moiety: The nitro group is a well-established functional group in pharmaceuticals, contributing to a wide spectrum of activities including antimicrobial, antiparasitic, and antineoplastic effects.[7] It can act as a bio-reductive prodrug, forming reactive nitrogen species that are toxic to pathogens, or enhance binding to target proteins through its strong electron-withdrawing and polar nature.[7][12]

The combination of these two groups suggests potential for synergistic or multi-target activity, making o-NPSC and its derivatives promising candidates for further investigation as therapeutic

agents.

[Click to download full resolution via product page](#)

Caption: Relationship between o-NPSC structure and its therapeutic potential.

Safety and Handling

2-Nitrophenyl selenocyanate is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.

Table 4: GHS Hazard Information

Hazard	Code	Description
Pictograms	GHS06, GHS08, GHS09	Skull and Crossbones, Health Hazard, Environment
Signal Word	Danger	
Hazard Statements	H301 + H331	Toxic if swallowed or if inhaled.
	H373	May cause damage to organs through prolonged or repeated exposure.
	H410	Very toxic to aquatic life with long lasting effects.

| Precautionary Statements | P260, P264, P273, P301+P310, P304+P340+P311 | Do not breathe dust. Wash skin thoroughly after handling. Avoid release to the environment. IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. |

Reference for Table 4:[2]

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. A respirator may be required if dust is generated.
- Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrophenyl Selenocyanate 95% | CAS: 51694-22-5 | AChemBlock [achemblock.com]
- 2. 2-Nitrophenyl selenocyanate 97.5 51694-22-5 [sigmaaldrich.com]
- 3. 2-Nitrophenyl selenocyanate 97.5 51694-22-5 [sigmaaldrich.com]
- 4. alkalisci.com [alkalisci.com]
- 5. 2-Nitrophenyl selenocyanate | C7H4N2O2Se | CID 103931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Nitrophenyl selenocyanate | 19188-18-2 | Benchchem [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Infrared Spectra between 100 and 2500 Cm.-1 of Some Complex Metal Cyanates, Thiocyanates, and Selenocyanates | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to 2-Nitrophenyl Selenocyanate: Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205194#2-nitrophenyl-selenocyanate-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com